![molecular formula C13H21N3 B12796507 2H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, (4aR,8aR)-rel- CAS No. 74196-93-3](/img/structure/B12796507.png)
2H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, (4aR,8aR)-rel-
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Overview
Description
2H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, (4aR,8aR)-rel- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazoloquinolines, which are characterized by a fused ring system containing both pyrazole and quinoline moieties. The specific stereochemistry of this compound, indicated by the (4aR,8aR)-rel- configuration, adds to its distinctiveness and potential biological activity.
Preparation Methods
The synthesis of 2H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, (4aR,8aR)-rel- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the construction of the quinoline moiety. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate ring closure and functional group transformations. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and the use of solvents.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole or quinoline rings. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Properties
The biological activity of 2H-Pyrazolo(3,4-g)quinoline derivatives has been extensively studied. Key findings include:
- Antimicrobial Activity : Research indicates that certain pyrazoloquinoline derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds synthesized through Friedländer condensation showed enhanced activity against Mycobacterium smegmatis .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells. Specific compounds showed promising IC50 values indicating their potential as anti-inflammatory agents .
- Antiviral and Antidepressant Activities : Studies have indicated that pyrazoloquinolines may possess antiviral properties and could be explored as antidepressants due to their interaction with neurotransmitter systems .
Therapeutic Applications
The potential therapeutic applications of 2H-Pyrazolo(3,4-g)quinoline derivatives are broad:
- Cancer Treatment : Some studies suggest that these compounds can inhibit the activity of certain enzymes involved in cancer progression. Molecular docking studies have shown promising binding affinities to targets like human telomerase .
- Neurological Disorders : Given their interaction with acetylcholinesterase, these compounds may be developed as treatments for conditions like Alzheimer's disease. Their ability to inhibit acetylcholinesterase suggests a role in increasing acetylcholine levels in the brain .
- Fluorescent Sensors : The photophysical properties of pyrazoloquinolines make them suitable candidates for developing fluorescent sensors for detecting various ions and molecules in biological systems .
Case Studies
Several case studies illustrate the applications of 2H-Pyrazolo(3,4-g)quinoline derivatives:
- Inhibition Studies : A study evaluated the anti-inflammatory activity of various pyrazolo[4,3-c]quinoline derivatives by measuring their effects on nitric oxide production in RAW 264.7 cells. The findings highlighted structure-activity relationships that could guide future drug design efforts .
- Molecular Docking Analysis : Molecular docking studies conducted on synthesized pyrazoloquinolines demonstrated their potential as inhibitors of human telomerase. This suggests a pathway for developing novel anticancer therapies .
- Photophysical Properties : Research into the fluorescent properties of these compounds revealed their utility in creating sensors for biological applications. The intense fluorescence observed in some derivatives indicates their potential use in imaging techniques .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and quinoline rings can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, (4aR,8aR)-rel- include other pyrazoloquinolines and related heterocyclic compounds. These compounds share the fused ring system but may differ in their substituents and stereochemistry. The uniqueness of this compound lies in its specific (4aR,8aR)-rel- configuration and the presence of the propyl group, which can influence its chemical reactivity and biological activity.
Biological Activity
2H-Pyrazolo(3,4-g)quinoline derivatives are a class of compounds that have garnered attention for their diverse biological activities, particularly in the fields of oncology and infectious diseases. The specific compound 2H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, (4aR,8aR)-rel- is noted for its potential anticancer properties and its role as a kinase inhibitor. This article delves into its biological activity based on recent research findings.
The synthesis of pyrazoloquinoline derivatives typically involves multicomponent reactions that yield high purity and yield rates. For instance, one study highlights a modular synthesis approach that achieved yields between 78-89% for various derivatives . Such synthetic methods are crucial for developing compounds with specific biological activities.
Anticancer Activity
Recent studies have demonstrated that certain pyrazolo[4,3-f]quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cytotoxicity Testing : Compounds were screened against six cancer cell lines (e.g., ACHN, HCT-15), revealing some with GI50 values below 8 µM. Notably, compound 2E showed potent inhibition of topoisomerase IIα activity comparable to etoposide at a concentration of 100 µM .
- Mechanism of Action : The mechanism involves the inhibition of topoisomerase enzymes which are critical for DNA replication and repair. This inhibition leads to apoptosis in cancer cells .
Kinase Inhibition
The compound also acts as a dual inhibitor targeting CLK and ROCK kinases. These kinases are implicated in cell growth and migration:
- Inhibition Potency : Compounds such as HSD1400 and HSD1791 , derived from pyrazolo[4,3-f]quinoline structures, showed potent inhibition of CLK activity and effective cytotoxicity against renal cancer and leukemia cell lines .
Study 1: Anticancer Efficacy
A systematic evaluation of various pyrazolo[4,3-f]quinolines demonstrated their potential as anticancer agents. The study reported that several derivatives exhibited significant antiproliferative effects across multiple cancer cell lines with low IC50 values (below 10 µM), suggesting a promising therapeutic index .
Study 2: Kinase Inhibition Profile
In another investigation focusing on kinase inhibitors, the pyrazolo[3,4-b]quinoline scaffold was modified to enhance selectivity towards CLK kinases. The results indicated that modifications at the C1 position significantly improved the inhibitory profile against CLK while maintaining low toxicity in normal cell lines .
Summary of Biological Activities
Activity Type | Targeted Mechanism | Key Findings |
---|---|---|
Anticancer Activity | Topoisomerase I/IIα inhibition | GI50 < 8 µM in multiple cancer cell lines |
Kinase Inhibition | CLK/ROCK inhibition | Potent inhibitors identified with low cytotoxicity |
Cytotoxicity | Induction of apoptosis | Significant effects observed in vitro |
Properties
CAS No. |
74196-93-3 |
---|---|
Molecular Formula |
C13H21N3 |
Molecular Weight |
219.33 g/mol |
IUPAC Name |
(4aS,8aS)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline |
InChI |
InChI=1S/C13H21N3/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12/h9-10,13H,2-8H2,1H3,(H,14,15)/t10-,13-/m0/s1 |
InChI Key |
FTSUPYGMFAPCFZ-GWCFXTLKSA-N |
Isomeric SMILES |
CCCN1CCC[C@@H]2[C@@H]1CC3=C(C2)NN=C3 |
Canonical SMILES |
CCCN1CCCC2C1CC3=C(C2)NN=C3 |
Origin of Product |
United States |
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